molecular formula C17H16Br2N2O2 B1678777 UNII-X1KA97Q99G CAS No. 163435-77-6

UNII-X1KA97Q99G

Cat. No.: B1678777
CAS No.: 163435-77-6
M. Wt: 440.1 g/mol
InChI Key: FELUFXCUIYHAPB-INIZCTEOSA-N
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Description

R-95845 is a small molecule that acts as an inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-95845 involves the reaction of 2-acetyl-5-methylaniline with 2,6-dibromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of R-95845 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

R-95845 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of R-95845 can yield various oxidized derivatives, while reduction can yield reduced derivatives .

Scientific Research Applications

R-95845 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the mechanisms of reverse transcriptase inhibition.

    Biology: Used in studies to understand the role of reverse transcriptase in the replication of HIV-1.

    Medicine: Investigated as a potential therapeutic agent for the treatment of HIV-1 infections.

    Industry: Used in the development of new antiviral drugs and therapies.

Mechanism of Action

R-95845 exerts its effects by binding to a hydrophobic pocket near the polymerase active site of the reverse transcriptase enzyme of HIV-1. This binding inhibits the enzyme’s activity, preventing the replication of the virus. The interactions between the side chains of the amino acid residues in the pocket and the aromatic rings of R-95845 are crucial for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

R-95845 is unique in its specific binding interactions with the reverse transcriptase enzyme, which differ from those of other similar compounds. This uniqueness makes it a valuable tool for studying the mechanisms of reverse transcriptase inhibition and for developing new antiviral therapies .

Properties

CAS No.

163435-77-6

Molecular Formula

C17H16Br2N2O2

Molecular Weight

440.1 g/mol

IUPAC Name

(2S)-2-(2-acetyl-5-methylanilino)-2-(2,6-dibromophenyl)acetamide

InChI

InChI=1S/C17H16Br2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23)/t16-/m0/s1

InChI Key

FELUFXCUIYHAPB-INIZCTEOSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Br)Br)C(=O)N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)C)N[C@@H](C2=C(C=CC=C2Br)Br)C(=O)N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Br)Br)C(=O)N

Appearance

Solid powder

163435-77-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R-95845;  R95845;  R 95845

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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